![molecular formula C11H18O4 B14624211 2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 58698-68-3](/img/structure/B14624211.png)
2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes ester and aliphatic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate typically involves esterification reactions. One common method is the reaction between 2-hydroxyethyl 2-methylprop-2-enoate and 2,2-dimethylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved include ester hydrolysis and subsequent interactions with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-[(2,2-Dimethylpropanoyl)oxy]-1-cyclopentene-1-carboxylate
- 2-[(2,2-Dimethylpropanoyl)oxy]ethyl (2E)-2-propylpent-2-enoate
Uniqueness
2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate is unique due to its specific ester and aliphatic groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
58698-68-3 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-(2-methylprop-2-enoyloxy)ethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H18O4/c1-8(2)9(12)14-6-7-15-10(13)11(3,4)5/h1,6-7H2,2-5H3 |
Clave InChI |
WYYSTKNOBMCNQX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


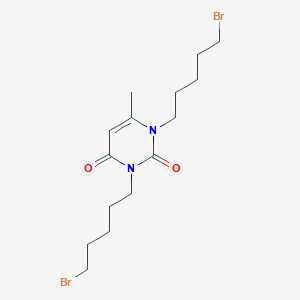
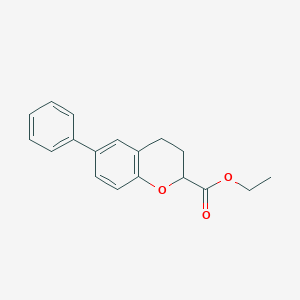
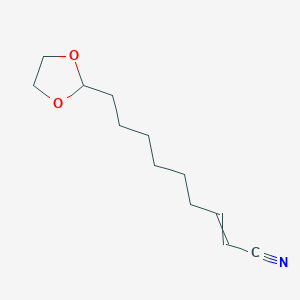
![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
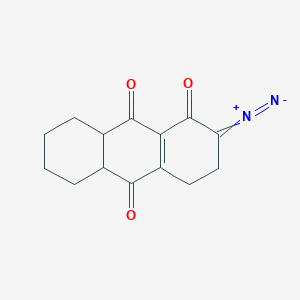
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)

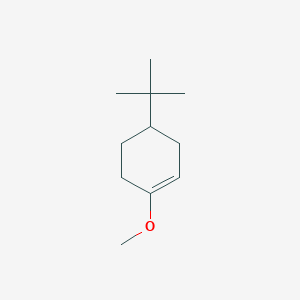
![6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B14624168.png)
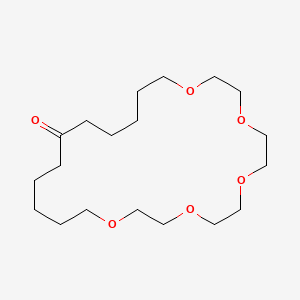
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
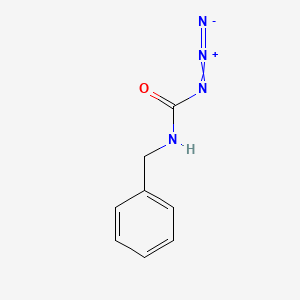
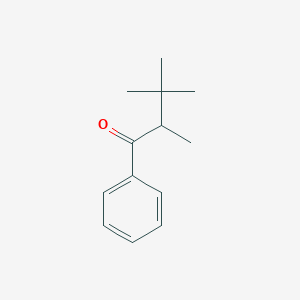
![4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one](/img/structure/B14624185.png)
